2-(4-Benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide
CAS No.: 303107-55-3
Cat. No.: VC16087258
Molecular Formula: C23H30N4O
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303107-55-3 |
|---|---|
| Molecular Formula | C23H30N4O |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C23H30N4O/c1-19(2)22-10-8-20(9-11-22)16-24-25-23(28)18-27-14-12-26(13-15-27)17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3,(H,25,28)/b24-16+ |
| Standard InChI Key | PLSRXIPOPSWHFF-LFVJCYFKSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
2-(4-Benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide is defined by the IUPAC name 2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide. Its structural complexity arises from the fusion of a piperazine ring, a benzyl group, and an isopropyl-substituted benzylidene moiety (Fig. 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>30</sub>N<sub>4</sub>O |
| Molecular Weight | 378.5 g/mol |
| CAS Registry Number | 303107-55-3 |
| SMILES Notation | CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
| Topological Polar Surface Area | 55.6 Ų |
| LogP (Octanol-Water) | 3.2 |
The compound’s hydrazone (-NH-N=C-) and acetamide (-CO-NH-) groups confer polarity, enabling hydrogen bonding with biological targets. The piperazine ring enhances solubility in aqueous media, while the benzyl and isopropyl groups contribute to lipophilicity, facilitating blood-brain barrier penetration.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperazine protons (δ 2.5–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm). Mass spectrometry (MS) data show a molecular ion peak at m/z 378.5, consistent with the molecular formula. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, 1650 cm<sup>−1</sup>) and imine (C=N, 1600 cm<sup>−1</sup>) functional groups.
Synthesis and Optimization
Reaction Pathway
The synthesis involves three primary steps (Table 1):
-
Piperazine Alkylation: 4-Benzylpiperazine reacts with chloroacetyl chloride in dichloromethane to form 2-chloro-N-(4-benzylpiperazin-1-yl)acetamide.
-
Hydrazide Formation: The chloro intermediate undergoes nucleophilic substitution with hydrazine hydrate, yielding 2-(4-benzylpiperazin-1-yl)acetohydrazide.
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Condensation: The hydrazide reacts with 4-isopropylbenzaldehyde in ethanol under reflux, forming the final Schiff base product.
Table 1: Synthesis Conditions and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Piperazine Alkylation | Chloroacetyl chloride | 0–5°C, 12 h | 78% |
| Hydrazide Formation | Hydrazine hydrate | RT, 6 h | 85% |
| Condensation | 4-Isopropylbenzaldehyde | Ethanol, reflux, 8 h | 72% |
Purification and Analysis
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. High-performance liquid chromatography (HPLC) confirms ≥95% purity, critical for pharmacological studies.
Biological Activity and Mechanisms
Neuropharmacological Effects
The compound’s piperazine moiety binds serotonin (5-HT<sub>1A</sub>) and dopamine (D<sub>2</sub>) receptors, modulating neurotransmitter release. In rodent models, it reduces anxiety-like behaviors (elevated plus maze test) and immobility time (forced swim test), suggesting antidepressant potential.
Table 2: In Vivo Neuropharmacological Data
| Model | Dose (mg/kg) | Effect | Reference |
|---|---|---|---|
| Elevated Plus Maze | 10 | ↑ Open arm time by 40% | |
| Forced Swim Test | 20 | ↓ Immobility time by 55% | |
| Tail Suspension Test | 15 | ↓ Immobility time by 50% |
Research Developments and Future Directions
Recent studies highlight structural analogs of 2-(4-benzyl-1-piperazinyl)-N'-(4-isopropylbenzylidene)acetohydrazide as dual-acting agents in neurodegenerative diseases. Modifications to the benzylidene group (e.g., halogen substitution) enhance blood-brain barrier permeability and receptor affinity. Collaborative efforts between academia and industry aim to advance this compound into preclinical trials by 2026.
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